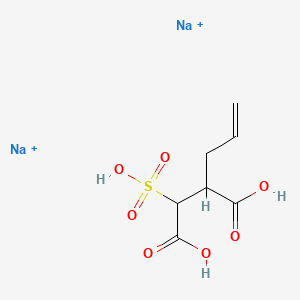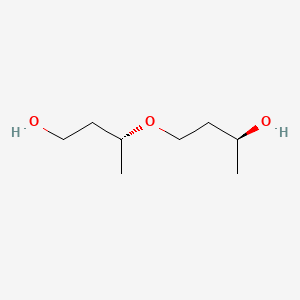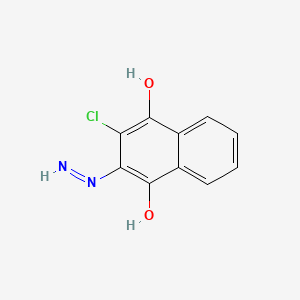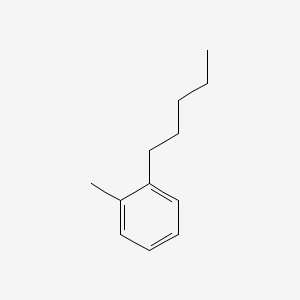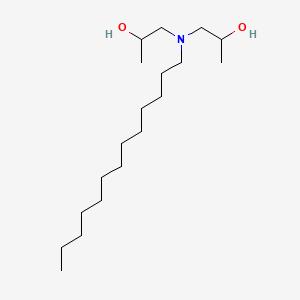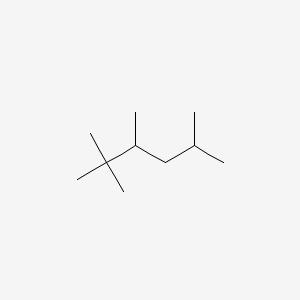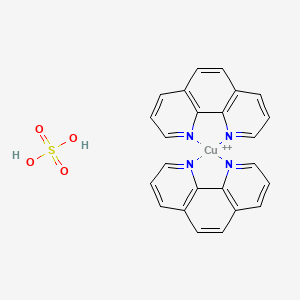
Bis(1,10-phenanthroline)copper(2+) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,10-phenanthroline)copper(2+) sulfate is a coordination compound where copper(II) is complexed with two molecules of 1,10-phenanthroline and one sulfate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,10-phenanthroline)copper(2+) sulfate typically involves the reaction of copper(II) sulfate with 1,10-phenanthroline in an aqueous solution. The reaction conditions, such as pH and temperature, can significantly influence the morphology and size of the final product. For instance, at a pH of 2.0 and 5.0, microscale flower-like and long sheet-like structures are obtained, respectively. At higher pH values of 9.0 and 11.0, rod-like structures are formed .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,10-phenanthroline)copper(2+) sulfate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and other ligands for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(1,10-phenanthroline)copper(2+) sulfate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry for the detection of certain ions.
Medicine: Research has explored its potential as an antitumor agent due to its cytotoxic properties.
Wirkmechanismus
The mechanism of action of Bis(1,10-phenanthroline)copper(2+) sulfate involves its ability to interact with biological molecules, such as DNA. The copper center can bind to DNA, causing structural changes and potentially leading to DNA damage. This interaction is facilitated by the planar structure of the 1,10-phenanthroline ligands, which can intercalate between DNA base pairs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I): This compound exhibits long-lived emission at room temperature and is luminescent in aqueous solutions.
Copper(II) complexes with 2,2’-bipyridine:
Uniqueness
Bis(1,10-phenanthroline)copper(2+) sulfate is unique due to its specific coordination environment and the presence of sulfate as a counterion. This gives it distinct chemical and physical properties compared to other copper(II) complexes with different ligands.
Eigenschaften
CAS-Nummer |
21711-45-5 |
|---|---|
Molekularformel |
C24H18CuN4O4S+2 |
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
copper;1,10-phenanthroline;sulfuric acid |
InChI |
InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2; |
InChI-Schlüssel |
ONSVBGUORUTGOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)O.[Cu+2] |
Verwandte CAS-Nummern |
15823-71-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


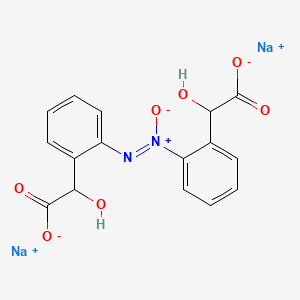
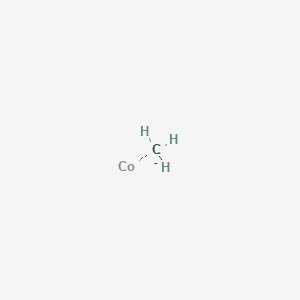
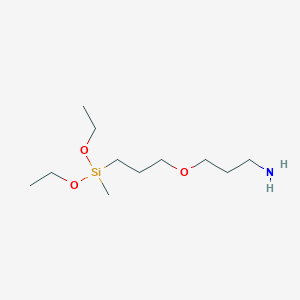
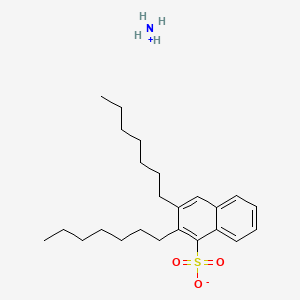
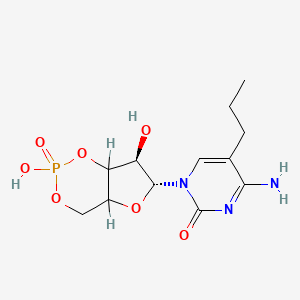
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
